molecular formula C22H18ClN3O3 B10902554 4-chloro-N-{3-[(1Z)-1-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide

4-chloro-N-{3-[(1Z)-1-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide

Cat. No.: B10902554
M. Wt: 407.8 g/mol
InChI Key: LMSLLCPTIPIQSA-QFEZKATASA-N
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Description

4-Chloro-N~1~-(3-{1-[(Z)-2-(4-hydroxybenzoyl)hydrazono]ethyl}phenyl)benzamide is a complex organic compound that features a chlorinated benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-(3-{1-[(Z)-2-(4-hydroxybenzoyl)hydrazono]ethyl}phenyl)benzamide typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone.

    Coupling with the benzoyl chloride: The hydrazone intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N~1~-(3-{1-[(Z)-2-(4-hydroxybenzoyl)hydrazono]ethyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The hydrazone moiety can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its hydrazone and benzamide functionalities.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-(3-{1-[(Z)-2-(4-hydroxybenzoyl)hydrazono]ethyl}phenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydrazone moiety can form reversible covalent bonds with biological targets, while the benzamide group can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N~1~-(3-{1-[(Z)-2-(4-hydroxybenzoyl)hydrazono]ethyl}phenyl)benzamide is unique due to its combination of a hydrazone moiety and a benzamide structure, which provides a distinct set of chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.8 g/mol

IUPAC Name

N-[(Z)-1-[3-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C22H18ClN3O3/c1-14(25-26-22(29)16-7-11-20(27)12-8-16)17-3-2-4-19(13-17)24-21(28)15-5-9-18(23)10-6-15/h2-13,27H,1H3,(H,24,28)(H,26,29)/b25-14-

InChI Key

LMSLLCPTIPIQSA-QFEZKATASA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)O)/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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